molecular formula C29H22FNO4S B2403263 {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone CAS No. 1114852-82-2

{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone

Cat. No.: B2403263
CAS No.: 1114852-82-2
M. Wt: 499.56
InChI Key: KNYFESFGNWDHQU-UHFFFAOYSA-N
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Description

{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a synthetic organic compound that finds importance in various scientific fields due to its unique structural attributes. This compound is recognized for its application potential in biological, chemical, and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound generally involves multiple steps starting from readily available precursors. One of the typical routes might include the formation of the benzothiazine core, followed by the introduction of fluorine, benzyloxy, and methylphenyl groups through substitution reactions. Solvents such as dichloromethane or ethanol are often used, and reaction conditions might include temperatures ranging from 0°C to reflux conditions.

Industrial Production Methods:

In an industrial setting, the synthesis is scaled up using automated reactors with precise control over reaction parameters like temperature, pressure, and stirring rate. Purification often involves column chromatography or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

This compound can undergo several types of chemical reactions:

  • Reduction: Reducing agents such as lithium aluminium hydride can be used to reduce certain functional groups within the compound.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, introducing various substituents onto the benzothiazine ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide in the presence of a catalyst.

  • Reduction: Lithium aluminium hydride in dry ether.

  • Substitution: Halogenating agents, acids, or bases depending on the desired substitution.

Major Products:

The major products of these reactions vary depending on the type of reaction, but they often include derivatives with different functional groups enhancing or modifying the biological activity of the compound.

Scientific Research Applications

Chemistry:

Used as a building block in the synthesis of more complex molecules.

Biology:

Studied for its potential interactions with various biological targets, possibly as a probe or a lead compound in drug discovery.

Medicine:

Investigated for its pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry:

Utilized in the development of specialty chemicals, potentially in agrochemicals or material science.

Mechanism of Action

The specific mechanism by which {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone exerts its effects often involves the inhibition or activation of specific molecular targets, such as enzymes or receptors. This interaction can lead to a cascade of intracellular events, modifying cellular functions and responses.

Comparison with Similar Compounds

  • {4-[4-(Benzyloxy)phenyl]-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone

  • {4-[4-(Methoxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone

  • {4-[4-(Benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-ethylphenyl)methanone

Conclusion:

This detailed overview provides insights into the synthesis, reactions, and applications of {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone. Its unique structure and properties make it a valuable compound in various scientific research areas.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22FNO4S/c1-20-7-9-22(10-8-20)29(32)28-18-31(26-17-23(30)11-16-27(26)36(28,33)34)24-12-14-25(15-13-24)35-19-21-5-3-2-4-6-21/h2-18H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYFESFGNWDHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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